Inositol

Catalog No.
S1789922
CAS No.
551-72-4
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inositol

CAS Number

551-72-4

Product Name

Inositol

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H

InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Synonyms

Levoinositol

Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O

Mental Health: Anxiety and Depression

    Scientific Field: Psychiatry and Neurobiology

    Summary: Inositol, a natural sugar-like compound found in plants and foods, plays a role in brain physiology. It is implicated in mood disorders, but its efficacy remains controversial.

    Methods: Imaging and biomolecular studies have explored inositol levels in mood disorders.

Polycystic Ovary Syndrome (PCOS)

Weight Management and Metabolic Health

Improved Sleep Quality

Skin Health

Cancer Prevention and Treatment

Inositol, specifically myo-inositol, is a naturally occurring polyol that plays a crucial role in various biological processes. It has the chemical formula C6H12O6C_6H_{12}O_6 and is classified as a cyclohexane-1,2,3,4,5,6-hexol. The structure consists of a six-membered carbon ring with hydroxyl groups (-OH) attached to each carbon atom. Myo-inositol is the most abundant stereoisomer among the nine known forms of inositol, which include d-chiro-inositol and others, each differing in the arrangement of hydroxyl groups around the ring .

Myo-inositol is notable for its role in cellular signaling pathways, particularly as a precursor to phosphatidylinositol and its derivatives, which function as secondary messengers in various physiological processes such as insulin signaling and neurotransmitter synthesis .

Inositol's mechanism of action is multifaceted and depends on the specific cellular context. Here are some key aspects:

  • Insulin Signaling: Inositol plays a role in insulin sensitivity by influencing the insulin receptor and its downstream signaling cascade [].
  • Neurotransmitter Function: Inositol can modulate the activity of neurotransmitters like serotonin and dopamine, potentially impacting mood and behavior [].
  • Cellular Osmoregulation: Inositol helps maintain cell volume by regulating the movement of water across the cell membrane [].

Inositol is generally considered safe for consumption in recommended doses. However, high doses may cause some gastrointestinal side effects like diarrhea and nausea []. Inositol does not pose significant flammability or reactivity hazards.

Note:

  • The information provided is based on current scientific research.
  • For specific details on ongoing research or case studies, a more targeted web search using relevant keywords like "Inositol clinical trials" or "Inositol and PCOS" might be necessary.

  • Biosynthesis: Myo-inositol is synthesized from glucose-6-phosphate via two enzymatic steps:
    • Isomerization to myo-inositol 1-phosphate by inositol-3-phosphate synthase.
    • Dephosphorylation to free myo-inositol by inositol monophosphatase .
  • Phosphorylation: Inositol can be phosphorylated to form various phosphoinositides, which are critical for intracellular signaling. For instance, phosphatidylinositol 4,5-bisphosphate can be hydrolyzed by phospholipase C to generate inositol trisphosphate and diacylglycerol, both of which act as secondary messengers .
  • Dephosphorylation: Inositol phosphatases catalyze the removal of phosphate groups from inositol phosphates, modulating signaling pathways .

Myo-inositol plays several vital roles in biological systems:

  • Cell Signaling: It is integral to signal transduction pathways that regulate insulin sensitivity and glucose metabolism.
  • Neurotransmitter Function: Myo-inositol is involved in neurotransmitter synthesis and may influence mood regulation and cognitive function.
  • Cell Growth and Development: It is essential for cell membrane integrity and function, impacting cellular growth and differentiation processes .

Additionally, myo-inositol has been studied for its potential therapeutic effects in conditions like polycystic ovary syndrome (PCOS) and metabolic disorders due to its role in insulin signaling .

Myo-inositol can be synthesized through various methods:

  • Biochemical Synthesis: The predominant method involves the conversion of glucose-6-phosphate through enzymatic reactions in organisms such as plants and animals .
  • Microbial Fermentation: Certain microorganisms can produce myo-inositol through fermentation processes that utilize carbohydrates as substrates .
  • Chemical Synthesis: Laboratory synthesis methods have been developed but are less common compared to natural extraction methods from phytate sources like corn or rice bran .

Myo-inositol has a wide range of applications:

  • Nutritional Supplement: Used as a dietary supplement for improving insulin sensitivity and managing conditions like PCOS.
  • Pharmaceuticals: Investigated for its potential benefits in treating psychiatric disorders and metabolic syndromes.
  • Agriculture: Utilized in plant growth regulators due to its role in cell signaling and development processes .

Research indicates that myo-inositol interacts with various biological molecules:

  • Insulin Receptors: Enhances insulin receptor sensitivity, which may improve glucose uptake.
  • Neurotransmitter Systems: Influences neurotransmitter release and receptor activity, potentially affecting mood and cognition.
  • Phosphoinositide Pathways: Modulates pathways involving phosphoinositides that are crucial for cellular signaling mechanisms .

Several compounds share structural similarities with myo-inositol but differ in their functional roles:

CompoundStructure TypeKey Features
d-chiro-inositolStereoisomer of InositolPlays a role in insulin signaling; less common than myo-inositol.
scyllo-inositolStereoisomer of InositolMay have neuroprotective effects; less studied than myo-inositol.
muco-inositolStereoisomer of InositolLess prevalent; potential roles not fully understood.
allo-inositolStereoisomer of InositolSynthetic compound; not commonly found in nature.
neo-inositolStereoisomer of InositolRarely studied; unique properties compared to others.

Myo-inositol stands out due to its abundance and critical involvement in numerous biological processes, making it a focus of research for health applications compared to its less prevalent stereoisomers .

Physical Description

Dry Powder
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

180.06338810 g/mol

Monoisotopic Mass

180.06338810 g/mol

Heavy Atom Count

12

UNII

8LQ63P85IC
63GQX5QW03
9O6Y5O4P9W
M94176HJ2F
R1Y9F3N15A
6R79WV4R10
1VS4X81277
4L6452S749
4661D3JP8D
587A93P465

Drug Indication

Inositol may be used in food without any limitation. As a drug, inositol is used as a nutrient supplement in special dietary foods and infant formula. As it presents a relevant role in ensuring oocyte fertility, inositol has been studied for its use in the management of polycystic ovaries. Inositol is also being researched for the treatment of diabetes, prevention of metabolic syndrome, aid agent for weight loss, treatment of depression, psychiatric disorder and anxiety disorder and for prevention of cancer.

Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.

Absorption Distribution and Excretion

Inositol is absorbed from the small intestine. In patients with inositol deficiency, the maximal plasma concentration after oral administration of inositol is registered to be of 4 hours. Inositol is taken up by the tissues via sodium-dependent inositol co-transporter which also mediates glucose uptake. Oral ingestion of inositol is registered to generate a maximal plasma concentration of 36-45 mcg.
Most of the administered dose is excreted in urine.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated volume of distribution was reported to be 0.5115 L/kg.
The pharmacokinetic profile of inositol was studied in preterm infants and the estimated clearance rate was reported to be 0.0679 L.kg/h.

Metabolism Metabolites

It is thought that inositol is metabolized to phosphoinositol and then converted to phosphatylinositol-4,5-biphosphate which is a precursor of the second-messenger molecules. Inositol can be transformed to D-chiro-inositol via the actions of an epimerase. The normal modifications to inositol structure seem to be between all the different isomers.

Wikipedia

Inositol
1D-chiro-Inositol
Scyllo-Inositol
Neo-Inositol
Muco-Inositol
1L-chiro-Inositol
Epi-Inositol
Cis-Inositol
Allo-Inositol
Cyclohexane-1,2,3,4,5,6-hexol

Biological Half Life

The pharmacokinetic profile of inositol was studied in preterm infants and the estimated elimination half-life was reported to be of 5.22 hours.

Use Classification

Cosmetics -> Antistatic; Humectant; Hair conditioning

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
myo-Inositol: ACTIVE
Inositol: ACTIVE

Dates

Modify: 2023-08-15
McConnell JF, et.al.,, JCS, Perkin 2, 1972, p2039

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